molecular formula C11H8N2O B8312488 p-(2,2-Dicyano-1-methylvinyl)phenol

p-(2,2-Dicyano-1-methylvinyl)phenol

Cat. No.: B8312488
M. Wt: 184.19 g/mol
InChI Key: ZAXPYKIVLGYIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-(2,2-Dicyano-1-methylvinyl)phenol is a substituted phenolic compound with the molecular formula C₁₁H₈N₂O. Its structure comprises a phenol core (C₆H₅OH) functionalized at the para position with a vinyl group bearing two cyano (–CN) substituents and a methyl (–CH₃) group (Figure 1). The electron-withdrawing cyano groups and the steric bulk of the methylvinyl moiety significantly influence its physicochemical properties, including acidity, solubility, and reactivity. While direct experimental data on this compound is scarce in published literature, its structural analogs provide a basis for comparative analysis.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-[1-(4-hydroxyphenyl)ethylidene]propanedinitrile

InChI

InChI=1S/C11H8N2O/c1-8(10(6-12)7-13)9-2-4-11(14)5-3-9/h2-5,14H,1H3

InChI Key

ZAXPYKIVLGYIBG-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)C1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences between p-(2,2-Dicyano-1-methylvinyl)phenol and related phenolic compounds are outlined below:

Compound Substituent(s) Key Functional Groups Electron Effects
This compound Para-substituted dicyano-methylvinyl –CN, –CH₃, C=C Strong electron-withdrawing (–CN), moderate steric hindrance
Phenol (C₆H₅OH) None –OH
Nonylphenol (C₁₅H₂₄O) Para-substituted nonyl chain –OH, –C₉H₁₉ Electron-donating (alkyl chain)
p-Nitrophenol (C₆H₅NO₃) Para-nitro (–NO₂) –OH, –NO₂ Strong electron-withdrawing
O-Benzyl phenol Ortho-benzyl group –OH, –CH₂C₆H₅ Steric hindrance, mild electron-donating
Key Observations:
  • Electron-withdrawing effects: The cyano groups in this compound enhance the acidity of the phenolic –OH group, similar to p-nitrophenol. However, the methyl group introduces steric effects absent in p-nitrophenol.
  • Hydrophobicity: Compared to nonylphenol (long alkyl chain), the target compound’s cyano groups increase polarity but reduce solubility in non-polar solvents relative to phenol .

Physicochemical Properties

Table 2: Comparative Properties (Hypothesized for Target Compound)
Property This compound Phenol Nonylphenol p-Nitrophenol
Molecular Weight (g/mol) 200.2 (calculated) 94.11 220.35 139.11
pKa ~7.5–8.5 (estimated)* ~10.0 ~10.5–11.0 7.15
Water Solubility Moderate (polarity from –CN) High Low Moderate
Reactivity Susceptible to hydrolysis (–CN) Low Low High (nitro reduction)

Note: The target compound’s acidity is expected to be higher than phenol due to –CN groups but lower than p-nitrophenol due to steric and electronic balancing .

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